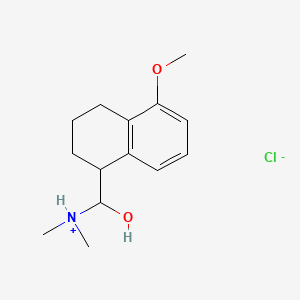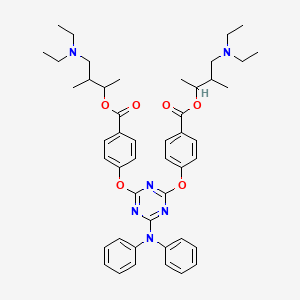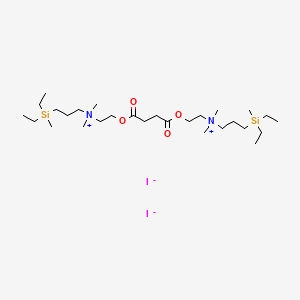
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide is a complex organosilicon compound It is characterized by the presence of multiple functional groups, including oxo, azonia, and silaheptadecan moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organosilicon precursors, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the industrial production process .
化学反応の分析
Types of Reactions
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the development of advanced materials and coatings
作用機序
The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
- 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-N,N,7,7-tetramethyl-11,14-dioxo-N-[3-(triethylsilyl)propyl]-, diiodide
- N-(3,3-diethyl-7,7-dimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium diiodide .
Uniqueness
The uniqueness of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications in various scientific fields .
特性
CAS番号 |
95521-10-1 |
|---|---|
分子式 |
C28H62I2N2O4Si2 |
分子量 |
800.8 g/mol |
IUPAC名 |
3-[diethyl(methyl)silyl]propyl-[2-[4-[2-[3-[diethyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C28H62N2O4Si2.2HI/c1-11-35(9,12-2)25-15-19-29(5,6)21-23-33-27(31)17-18-28(32)34-24-22-30(7,8)20-16-26-36(10,13-3)14-4;;/h11-26H2,1-10H3;2*1H/q+2;;/p-2 |
InChIキー |
BAWOFLKFCAIERH-UHFFFAOYSA-L |
正規SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CC)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


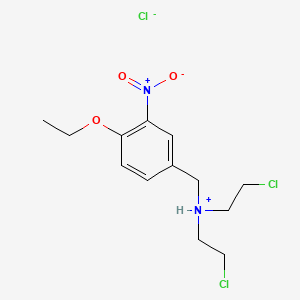

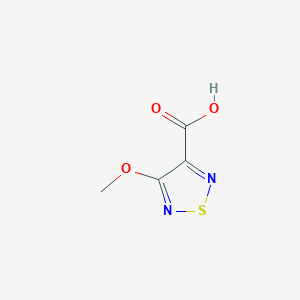
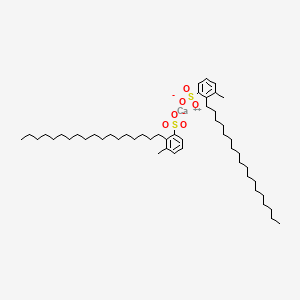

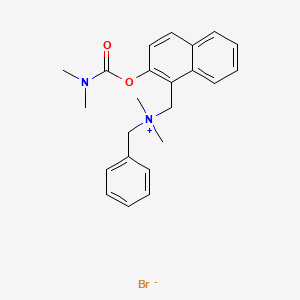
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
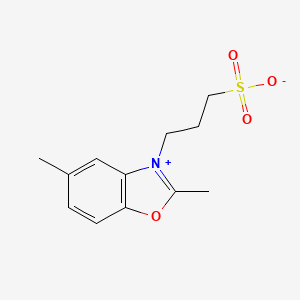
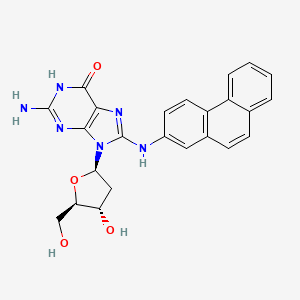
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
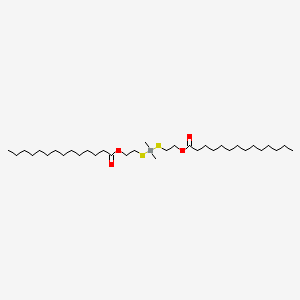
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
